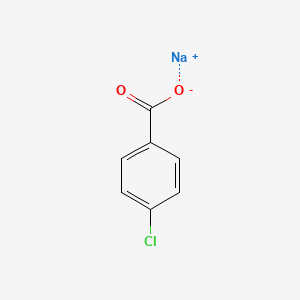

对氯苯甲酸钠

描述

Sodium p-chlorobenzoate is the sodium salt of p-Chlorobenzoic acid . It is used as a preservative and may prove useful clinically to prevent and reverse the accumulation of toxic levels of acyl- and arylCoA esters . It is also used in the preparation method of antiviral active bagasse xylan cinnamate/m-chlorobenzoate .

Synthesis Analysis

Sodium p-chlorobenzoate can be synthesized from methyl 4-chlorobenzoate and sodium trimethylsilanolate . The procedure involves heating these two compounds in dry toluene. Sodium 4-chlorobenzoate is isolated as a white solid with an 86% yield .Molecular Structure Analysis

The molecular formula of Sodium p-chlorobenzoate is C7H4ClNaO2 . Its molecular weight is 178.55 g/mol .Chemical Reactions Analysis

Sodium p-chlorobenzoate can react with various radicals in the atmosphere . For example, it can react with OH, NO3, and SO4 radicals in atmospheric water droplets . The reaction mechanism of these radicals with Sodium p-chlorobenzoate has been studied .Physical And Chemical Properties Analysis

Sodium p-chlorobenzoate has a molecular weight of 178.55 g/mol . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . Its exact mass is 177.9797513 g/mol .科学研究应用

1. 溶剂混合物中的摩尔体积研究

已经对对氯苯甲酸钠在溶剂混合物中的表观摩尔体积进行了研究。在Li, Hu, & Lin (1999)的一项研究中,测量了苯甲酸钠(包括对位异构体)在N,N-二甲基甲酰胺(DMF)-水混合物中的密度。该研究揭示了溶质-溶剂相互作用以及溶剂结构对苯甲酸钠的影响。

2. 聚合物系统中的化学成核

另一个重要的应用涉及对氯苯甲酸钠在聚合物系统中的使用。Legras等人(1984年)发现对氯苯甲酸钠在聚对苯二甲酸乙二醇酯(PETP)和双酚A聚碳酸酯(PC)等系统中作为结晶促进剂。这个过程被称为“化学成核”,涉及盐和聚合物之间的反应,增强了结晶速率(Legras et al., 1984)。

3. 水助剂溶液中的溶解度增强

研究还探讨了对氯苯甲酸钠在水助剂溶液中的溶解度。例如,Phatak & Gaikar (1993)研究了苯甲酸钠在溴化十六烷基三甲基铵和对甲苯磺酸钠等溶液中的溶解度,提供了有关溶质-溶剂相互作用和溶液性质的宝贵信息。

4. 淋洗系统和胶束形成

在淋洗系统中,对氯苯甲酸钠已被研究其对胶束形成的影响。Bain & Hyde(1971年)研究了对氯苯甲酸钠和溴化十六烷基三甲基铵的溶液,发现这些胶束系统的性质可以受到对氯苯甲酸钠的存在的显著影响(Bain & Hyde, 1971)。

作用机制

Sodium 4-chlorobenzoate, also known as Sodium p-chlorobenzoate, is a chemical compound with the molecular formula C7H4ClNaO2 . This article will delve into the mechanism of action of Sodium 4-chlorobenzoate, discussing its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Mode of Action

It’s known that benzoic acid derivatives can interact with various biological molecules, potentially influencing their function .

Biochemical Pathways

Sodium 4-chlorobenzoate may be involved in the degradation pathway of chloroaromatic compounds. One study mentions the role of 4-chlorobenzoate:CoA ligase in the dissimilation of 4-chlorobenzoate . This enzyme, dependent on Mg2±ATP and coenzyme A, produces 4-chlorobenzoyl CoA and AMP

Result of Action

A study on a copper complex of 4-chlorobenzoate with isonicotinamide showed anticarcinogenic effects on certain cell lines

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Sodium 4-chlorobenzoate. For instance, a study on the biodegradation of 4-chlorobenzoic acid found that factors such as pH, temperature, 4-CBA concentration, and inoculation percentage were crucial for optimal biodegradation .

安全和危害

属性

IUPAC Name |

sodium;4-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO2.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHMWZRWCBLXYBX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)[O-])Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

74-11-3 (Parent) | |

| Record name | Sodium p-chlorobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003686666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70190346 | |

| Record name | Sodium p-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium p-chlorobenzoate | |

CAS RN |

3686-66-6 | |

| Record name | Sodium p-chlorobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003686666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-chloro-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium p-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-chloro-, sodium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM P-CHLOROBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WLB6A4A792 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Sodium p-Chlorobenzoate influence the properties of solutions containing cationic surfactants like cetyl trimethyl ammonium bromide (CTAB)?

A: Research indicates that Sodium p-Chlorobenzoate significantly impacts the behavior of CTAB solutions. [, ] Specifically, it's been observed to alter the viscosity, potentially due to interactions between the negatively charged benzoate group and the positively charged head group of CTAB, leading to the formation of thread-like aggregates. [] These structural changes can further influence the adsorption of CTAB onto various surfaces like alumina and affect the sedimentation volume of particles like titanium dioxide in these solutions. [] Additionally, studies utilizing light scattering and flow birefringence suggest that Sodium p-Chlorobenzoate, at specific molar ratios with CTAB, promotes the formation of larger micellar structures in solution. []

Q2: Can Sodium p-Chlorobenzoate be used as a reference compound in studies investigating the degradation of pollutants?

A: Yes, Sodium p-Chlorobenzoate has been successfully employed as a reference compound in advanced oxidation processes, specifically in studies evaluating the degradation of pollutants like 1,3,6-naphthalenetrisulfonic acid using ozone. [] Its known reaction rate constant with hydroxyl radicals (kOH = 3.7 × 109 M−1 s−1) makes it suitable for competitive kinetics studies to determine the degradation rate constants of target pollutants. []

Q3: Are there any studies exploring the coordination chemistry of Sodium p-Chlorobenzoate with transition metals?

A: Yes, research shows that the 4-chlorobenzoate anion (derived from Sodium 4-chlorobenzoate) can act as a ligand in coordination complexes with transition metals like Zinc (Zn). [] In a study exploring the structural diversity of Zinc(II) coordination polymers, Sodium 4-chlorobenzoate, in conjunction with 1,2-di(pyridin-4-yl)ethane, resulted in the formation of a chain-like coordination polymer structure characterized by single-crystal X-ray diffraction. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Fluorophenyl)-3-[1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl]propyl acetate](/img/structure/B1358405.png)

![2-[5-Methyl-2-(thiophen-2-yl)-1,3-oxazol-4-yl]acetonitrile](/img/structure/B1358410.png)

![4'-Hydroxy-3'-methyl-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1358420.png)

![tert-Butyl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate](/img/structure/B1358428.png)